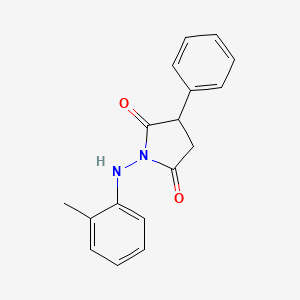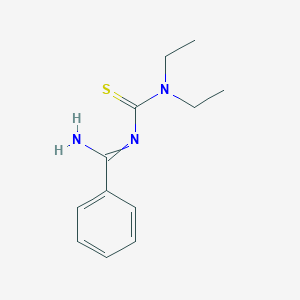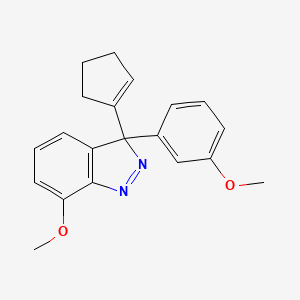
3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a cyclopentene ring and methoxy groups attached to the indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the cyclopentene ring can be introduced through a series of reactions including halogenation, Grignard reaction, and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and recrystallization ensures the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole
- 1-(Cyclopent-1-en-1-yl)-3-methoxy-5-(trifluoromethyl)benzene
- 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
Uniqueness
This compound stands out due to its unique combination of a cyclopentene ring and methoxy groups attached to the indazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
90862-80-9 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-(cyclopenten-1-yl)-7-methoxy-3-(3-methoxyphenyl)indazole |
InChI |
InChI=1S/C20H20N2O2/c1-23-16-10-5-9-15(13-16)20(14-7-3-4-8-14)17-11-6-12-18(24-2)19(17)21-22-20/h5-7,9-13H,3-4,8H2,1-2H3 |
Clave InChI |
ZLJKPYKEUYTMNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(C3=C(C(=CC=C3)OC)N=N2)C4=CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
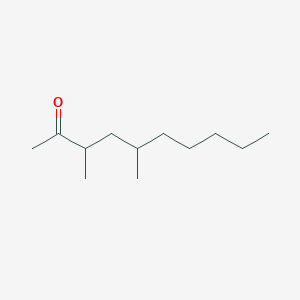
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
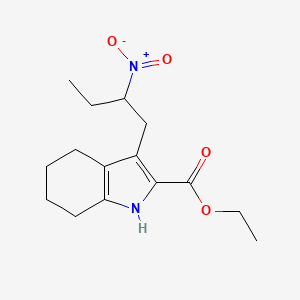
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
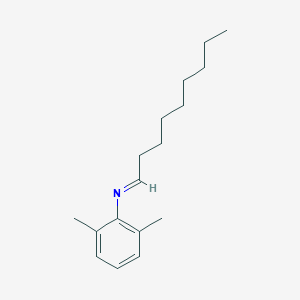
methyl}phosphonic acid](/img/structure/B14369573.png)

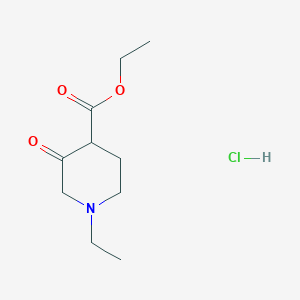
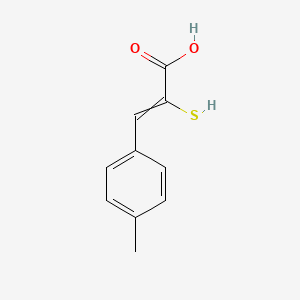
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)

